Ethyl (2S)-2-hydroxypropanoate, also known as (S)-(-)-ethyl L-lactate, acts as a chiral recognition agent in scientific research. Chiral molecules are mirror images of each other and have different properties when interacting with other chiral molecules. Ethyl (2S)-2-hydroxypropanoate can distinguish between different enantiomers of other molecules due to its own specific chirality. This property allows researchers to separate and analyze individual enantiomers from racemic mixtures (mixtures containing equal amounts of both enantiomers) [].
Ethyl (2S)-2-hydroxypropanoate serves as a model compound in biodegradation studies. Researchers use it to investigate the microbial degradation pathways and enzymatic activities of various microorganisms. Studying its breakdown process helps scientists understand the degradation of similar organic compounds in the environment [].
Due to its non-toxic and biodegradable nature, ethyl (2S)-2-hydroxypropanoate holds promise as a green solvent in various research applications. It can be used as an alternative to traditional organic solvents that are often hazardous and environmentally harmful. Additionally, research explores its potential as a biofuel due to its ability to be produced from renewable resources [, ].
Ethyl L-lactate, also known as lactic acid ethyl ester, is an organic compound with the chemical formula . It is a chiral ester derived from lactic acid and ethanol, existing primarily in its levorotatory form, which is the naturally occurring enantiomer. Ethyl L-lactate appears as a colorless liquid with a mild, fruity aroma reminiscent of butter and coconut. This compound is biodegradable and is considered an environmentally friendly solvent due to its low toxicity and ability to dissolve various organic compounds, making it a popular choice in both industrial and laboratory settings .
Ethyl L-lactate exhibits various biological activities. It is recognized for its antimicrobial properties, which make it effective against a range of bacteria and fungi. Additionally, it has been studied for its potential applications in pharmaceuticals due to its compatibility with biological systems and low toxicity levels . Its biodegradable nature allows it to be utilized in medical applications where environmental impact is a concern.
The synthesis of ethyl L-lactate can occur through several methods:
Ethyl L-lactate has a wide range of applications due to its solvent properties and biological compatibility:
Ethyl L-lactate shares similarities with several other esters and lactates but possesses unique characteristics that distinguish it:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl Lactate | Biodegradable; mild fruity aroma; low toxicity | |
Methyl Lactate | Less viscous; lower boiling point than ethyl lactate | |
Propyl Lactate | Higher boiling point; used in similar applications but less common | |
Butyl Lactate | Higher molecular weight; used in coatings and adhesives | |
Isobutyl Lactate | Similar solvent properties but different polarity |
Ethyl L-lactate stands out due to its favorable environmental profile and versatility across various industries compared to other lactates . Its unique combination of properties makes it particularly useful as both a solvent and an additive in food and pharmaceutical applications.
Enzymatic catalysis has emerged as a particularly promising approach for ethyl L-lactate synthesis due to its ability to provide high enantioselectivity and operate under mild reaction conditions. The most extensively studied enzymatic system involves lipase-catalyzed esterification of L-lactic acid with ethanol, particularly using Candida antarctica lipase B as the biocatalyst.
Research conducted on immobilized Candida antarctica lipase B demonstrates remarkable efficiency in ethyl lactate synthesis under optimized conditions. The optimal reaction parameters include lactic acid concentration of 20 microliters per milliliter, ethanol concentration of 160 microliters per milliliter, and enzyme loading of 15 milligrams per milliliter. Under these conditions, the esterification reaction achieves yields exceeding 90% with an enantiomeric excess of approximately 20% when conducted at 40 degrees Celsius for 24 hours under 150 revolutions per minute agitation.
The enzymatic mechanism follows a ping-pong bi-bi kinetic model with double-substrate inhibition characteristics. Kinetic analysis reveals that lactic acid exhibits stronger inhibitory effects on the enzyme compared to ethanol, with inhibition constants of 10.7 millimolar for lactic acid and 275.0 millimolar for ethanol. This difference stems from the polar nature of lactic acid, which causes pH reduction in the enzyme microenvironment, leading to competitive inhibition during the esterification process.
Whole-cell biocatalysts displaying Candida antarctica lipase B on yeast cell surfaces represent an innovative approach to enzymatic synthesis. These lyophilized biocatalysts retain their original hydrolytic activity and demonstrate enhanced thermal stability. In water-saturated heptane, these whole-cell systems catalyze ethyl lactate synthesis with efficiency increasing proportionally with temperature, reaching approximately 74% conversion at 50 degrees Celsius. The synthesis process exhibits sustained activity, with L-ethyl lactate production continuing for 200 hours before requiring additional substrate addition.
Temperature optimization studies indicate that enzymatic esterification achieves maximum efficiency around 45 degrees Celsius, with no detectable activity above 60 degrees Celsius. The enzyme demonstrates substrate specificity, effectively recognizing both L-lactic acid and D-lactic acid isomers, thereby enabling enantioselective synthesis processes.
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Candida antarctica lipase B | 40 | 24 | >90 | 20 |
Whole-cell biocatalyst | 50 | 200 | 74 | Not specified |
Immobilized lipase | 45 | 96 | 60 | Not specified |
Chemical catalysis represents the traditional approach to ethyl L-lactate synthesis, employing various acidic catalysts to promote esterification reactions between lactic acid and ethanol. The most widely investigated catalyst systems include ion-exchange resins, heteropoly acids, and deep eutectic solvents that enhance catalytic performance.
Amberlyst 15, a commercial cation-exchange resin, serves as one of the most effective heterogeneous catalysts for lactic acid esterification. Kinetic studies demonstrate that this catalyst follows both pseudo-homogeneous and Langmuir-Hinshelwood mechanisms, with adsorption constants following the order: water > ethanol > lactic acid > ethyl lactate. The activation energy for esterification decreases from 62.50 to 52.29 kilojoules per mole in the presence of Amberlyst 15, indicating significant catalytic enhancement.
Deep eutectic solvents, particularly choline chloride-glycerol systems, provide remarkable enhancement to traditional acid catalysis. When combined with Amberlyst 15, these solvents achieve nearly two-fold increases in both initial reaction rates and ethyl lactate yields compared to conventional systems. The optimal conditions include a 15:1 molar ratio of ethanol to lactic acid, 3 weight percent Amberlyst 15, and 5 volume percent deep eutectic solvent, resulting in 69.3% ethyl lactate yield after 2 hours at 50 degrees Celsius.
Heteropoly acid catalysts supported on ion-exchange resins represent another significant advancement in chemocatalytic synthesis. Tungstophosphoric acid and molybdophosphoric acid supported on Lewatit S100 demonstrate higher activities than the resin alone, with 5-20% loading providing optimal performance. Molybdophosphoric acid exhibits slightly superior activity compared to tungstophosphoric acid while showing slower deactivation rates. These catalysts operate effectively at 343 Kelvin with ethanol to lactic acid molar ratios of 1:1.
The reaction mechanism for heteropoly acid catalysis involves simultaneous esterification and lactoyllactic acid hydrolysis under reaction conditions. Kinetic analysis reveals that active proton sites do not increase proportionally with heteropoly acid loading, indicating decreased proton efficiency at higher catalyst concentrations. Molybdophosphoric acid-loaded catalysts demonstrate superior proton efficiency compared to their tungstophosphoric acid counterparts.
Catalyst Type | Operating Conditions | Conversion (%) | Yield (%) | Special Features |
---|---|---|---|---|
Amberlyst 15 | 343 K, 1:1 molar ratio | Not specified | Not specified | Activation energy reduction |
Amberlyst 15 + Deep eutectic solvent | 50°C, 15:1 molar ratio | Not specified | 69.3 | Two-fold rate enhancement |
Molybdophosphoric acid/Lewatit S100 | 343 K, 1:1 molar ratio | Not specified | Not specified | High proton efficiency |
Tungstophosphoric acid/Lewatit S100 | 343 K, 1:1 molar ratio | Not specified | Not specified | Lower deactivation |
Hybrid bioprocessing systems represent an innovative approach that combines microbial fermentation with enzymatic catalysis to produce ethyl L-lactate from renewable feedstocks. These integrated processes offer advantages in terms of substrate utilization, process economics, and environmental sustainability.
The most comprehensive hybrid system involves cheese whey valorization through sequential fermentation and enzymatic esterification. This process employs Kluyveromyces marxianus for ethanol production and Lactobacillus bulgaricus for lactic acid generation from whey substrates. Under optimized conditions, ethanol production reaches 23 grams per liter while lactic acid achieves 29 grams per liter. The fermentation products undergo liquid-liquid extraction into organic phases, followed by lipase-catalyzed esterification to form ethyl lactate.
Solvent selection studies for the esterification phase identify toluene as the optimal organic medium for maximum product yield. Water content optimization establishes 40 milligrams per milliliter as the optimal enzyme concentration for achieving maximum conversion efficiency. The complete bioprocess attains a maximum conversion of 33%, representing a valuable alternative to energy-intensive chemical synthesis methods.
Advanced hybrid systems incorporate lactide as an alternative substrate for ethyl lactate production. This approach utilizes lactide reaction with ethanol under heating and reflux conditions, followed by vacuum distillation purification. The process generates ethyl lactoyl lactate as an intermediate product, which undergoes further reaction with ethanol to produce additional ethyl lactate. Total lactide conversion exceeds 98% through this two-step reaction sequence.
Temperature and time optimization for lactide-based synthesis establishes 85 degrees Celsius as optimal for 6-hour reflux reactions. Primary reaction yields achieve 91.9% ethyl lactate conversion with 7.4% conversion to ethyl lactoyl lactate. Secondary treatment of the distilled rear fraction, containing primarily ethyl lactoyl lactate, achieves 86.3% additional conversion to ethyl lactate. The combined process results in 98.3% total lactide conversion to ethyl lactate.
Fermentation-based approaches using artificial interkingdom consortia demonstrate potential for direct ethyl lactate production from agro-industrial waste streams. These systems employ cellulolytic or amylolytic fungi paired with lactic acid bacteria in consolidated bioprocesses. The fungal partners degrade complex substrates to support bacterial growth, which subsequently produces lactic acid for downstream esterification.
Quorum sensing molecules, including farnesol, 3-oxo-C12-HSL, and dodecanol, enhance bacterial-fungal cooperation efficiency in consortium-based systems. These signaling compounds, applied at 100 micromolar concentrations, promote improved substrate utilization and lactic acid production rates. Integration with recombinant fungal lipases enables direct polylactic acid production through lactic acid condensation or lactide ring-opening polymerization.
Hybrid System Type | Substrate | Microorganisms | Primary Product Yield | Final Conversion (%) |
---|---|---|---|---|
Whey valorization | Cheese whey | K. marxianus + L. bulgaricus | 23 g/L ethanol, 29 g/L lactic acid | 33 |
Lactide conversion | Lactide | Chemical/Enzymatic | 91.9% primary conversion | 98.3 |
Consortium processing | Agro-industrial waste | Fungi + Lactic acid bacteria | Variable lactic acid | Not specified |
Two-step lactide | Lactide + Rear fraction | Chemical/Enzymatic | 86.3% secondary conversion | 98.3 |
Flammable;Corrosive;Irritant